molecular formula C18H16F3N3O4S B2944806 methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate CAS No. 318238-35-6

methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate

Cat. No.: B2944806
CAS No.: 318238-35-6
M. Wt: 427.4
InChI Key: NSIQUJSWJOISLF-LSFURLLWSA-N
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Description

This compound features a benzocarboxylate core linked via a sulfanyl group to a pyrazole ring substituted with a trifluoromethyl group, a methyl group, and a cyclopropanecarbonyloxy imino moiety. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the cyclopropane ring may confer conformational rigidity and influence bioavailability.

Properties

IUPAC Name

methyl 2-[4-[(E)-cyclopropanecarbonyloxyiminomethyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O4S/c1-24-15(29-13-6-4-3-5-11(13)17(26)27-2)12(14(23-24)18(19,20)21)9-22-28-16(25)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIQUJSWJOISLF-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2CC2)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2CC2)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A pyrazole ring : Known for its role in various pharmacological activities.
  • Trifluoromethyl group : Often enhances biological activity and lipophilicity.
  • Cyclopropylcarbonyl group : Contributes to the compound's reactivity and potential interactions with biological targets.

Molecular Formula

C17H18F3N3O3SC_{17}H_{18}F_{3}N_{3}O_{3}S

Molecular Weight

The molecular weight of this compound is approximately 385.40 g/mol.

Research indicates that compounds containing pyrazole derivatives often exhibit:

  • Antimicrobial properties : Effective against various bacterial strains.
  • Anti-inflammatory effects : Inhibition of cyclooxygenase enzymes, particularly COX-2, has been noted in related compounds .
  • Anticancer activity : Some pyrazole derivatives have shown promise in modulating protein kinase activity, affecting cancer cell proliferation .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that pyrazole derivatives exert significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Effects :
    • Research on similar compounds revealed their ability to inhibit COX-2, leading to reduced inflammation in animal models. This suggests potential applications in treating inflammatory diseases .
  • Anticancer Activity :
    • A library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was synthesized, showing selective inhibition of cancer cell lines. The trifluoromethyl group was crucial for enhancing cytotoxicity against specific tumor types .

Comparative Biological Activity Table

CompoundActivity TypeMechanismReference
Pyrazole Derivative AAntibacterialCell wall synthesis disruption
Pyrazole Derivative BAnti-inflammatoryCOX-2 inhibition
Pyrazole Derivative CAnticancerProtein kinase modulation

Comparison with Similar Compounds

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)-methyl]oxime

Key Structural Differences :

  • Substituents : Replaces the benzocarboxylate group with a carbaldehyde-thiazolyl oxime.
  • Functional Groups: Chlorine atoms on phenyl and thiazole rings vs. cyclopropanecarbonyloxy imino group.

Implications :

  • The thiazole oxime may enhance hydrogen-bonding interactions (e.g., N–H···O/N), influencing crystal packing .
  • Chlorine substituents increase lipophilicity and binding affinity compared to the cyclopropane group.
  • X-ray crystallography (R因子 = 0.088) confirms planar pyrazole geometry, suggesting similar conformational constraints as the target compound .

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Metsulfuron Methyl)

Key Structural Differences :

  • Core : Sulfonylurea bridge vs. sulfanyl-linked pyrazole-benzocarboxylate.
  • Substituents : Triazine or pyrimidine rings vs. trifluoromethylpyrazole.

Implications :

  • Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s pyrazole-sulfanyl structure may target different enzymes (e.g., cytochrome P450).
  • The trifluoromethyl group in both compounds enhances resistance to oxidative degradation .
  • Lower water solubility of the target compound (due to lack of urea’s polar groups) may limit herbicidal foliar absorption.

Methyl 5-Amino-1-benzothiophene-2-carboxylate

Key Structural Differences :

  • Core : Benzothiophene vs. benzene ring.
  • Substituents: Amino group vs. sulfanyl-pyrazole linkage.

Implications :

  • The amino group increases hydrogen-bond donor capacity, improving solubility in polar solvents.
  • Benzothiophene’s sulfur atom may enhance π-stacking interactions compared to the benzene ring in the target compound.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications Notable Properties
Target Compound Benzoate-pyrazole Trifluoromethyl, cyclopropanecarbonyloxy Agrochemicals High lipophilicity, rigidity
5-(3-Chlorophenylsulfanyl)-pyrazole Pyrazole-thiazole Chlorophenyl, thiazolyl oxime Pharmaceuticals Hydrogen-bonding crystal packing
Sulfonylurea Herbicides Sulfonylurea-triazine Triazine, methoxy/methyl groups Herbicides ALS inhibition, high solubility
Methyl 5-amino-benzothiophene Benzothiophene Amino group Organic synthesis Enhanced solubility, π-stacking

Research Findings and Limitations

  • Crystallography : The target compound’s structure could be resolved using SHELX programs, as demonstrated for analog .
  • Hydrogen Bonding: The cyclopropanecarbonyloxy imino group may form weaker hydrogen bonds compared to thiazole oximes, affecting solid-state stability .
  • Biological Activity : While sulfonylureas are proven herbicides, the target compound’s mode of action remains speculative without empirical data .

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